Zirconium carbonate

Description

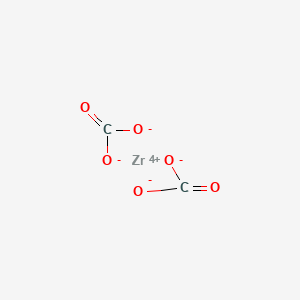

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zirconium(4+);dicarbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNLJFOHNHSAR-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O6Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957858 | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-53-1, 36577-48-7 | |

| Record name | Zirconium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium dicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Zirconium Carbonate Species

Crystallographic Investigations and Phase Transitions in Zirconium Carbonate Materials

Crystallographic techniques are fundamental in determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound materials, these methods reveal details about their phase, crystal structure, and transitions between different crystalline forms.

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases of materials by analyzing the diffraction pattern of X-rays scattered by the crystal lattice. rms-foundation.ch In the study of this compound, XRD is instrumental in distinguishing between amorphous and crystalline states and identifying specific polymorphs.

Completely amorphous patterns are often observed for zirconium-containing precipitates, indicating a lack of long-range crystalline order. arabjchem.org For instance, this compound dried at various temperatures can exhibit broad peaks in the 2θ ranges of 15°-40° and 40°-70°, which is characteristic of an amorphous nature. researchgate.net However, upon heat treatment, these amorphous precursors can transform into crystalline phases of zirconium oxide, such as monoclinic and tetragonal zirconia. arabjchem.orgipme.ruacs.org The specific phase obtained is dependent on the calcination temperature and the presence of other substances. For example, sulfated zirconia derived from ammonium (B1175870) this compound has been shown to maintain a tetragonal phase even after annealing at 600°C. ipme.ru

XRD analysis is also crucial for studying the formation of derivative phases. For example, in the synthesis of Ca₇Zr(PO₄)₆ from this compound precursors, XRD is used to confirm the formation of the desired cubic phase and to refine its unit-cell parameters. cambridge.org Similarly, in the fabrication of ZrC-SiC composites, XRD patterns confirm the decomposition of this compound and the subsequent formation of zirconium carbide (ZrC) at high temperatures. tandfonline.comresearchgate.net The technique can also identify the presence of zirconium oxide in various calcium silicate-based materials. jkdhs.org

Table 1: XRD Data for Selected Zirconium-Containing Compounds

| Compound/Material | Crystalline Phase(s) Identified | Key XRD Findings | Reference(s) |

|---|---|---|---|

| This compound Precipitate | Amorphous | Broad peaks indicating a lack of long-range order. | arabjchem.orgresearchgate.net |

| Sulfated Zirconia (from AZC) | Tetragonal | Stable tetragonal phase after annealing at 600°C. | ipme.ru |

| Ca₇Zr(PO₄)₆ | Cubic (I-43d) | Formation of a new calcium zirconium phosphate (B84403) isomorphous with eulytite. | cambridge.org |

| ZrC-SiC Composite | ZrC, SiC | Decomposition of this compound and formation of ZrC at ~1500°C. | tandfonline.comresearchgate.net |

| Zirconia Nanoparticles | Monoclinic (m-ZrO₂) | Highly crystalline pure monoclinic phase. | medcraveonline.com |

| Zirconia Aerogel | Tetragonal and/or Monoclinic | Phases depend on calcination temperature (400-500°C). | acs.org |

Selected Area Electron Diffraction (SAED) is a transmission electron microscopy (TEM) technique that provides crystallographic information from a localized region of a sample. deepblock.net By directing a focused electron beam onto a specific area, a diffraction pattern is generated, which reveals the crystal structure and orientation of that region. hu-berlin.de

For materials derived from this compound, SAED is particularly useful for characterizing the crystallinity of nano-sized particles and thin films. su.se While bulk this compound is often amorphous, its derivatives, such as zirconia nanoparticles, can be highly crystalline. SAED patterns of such nanoparticles can show distinct diffraction spots or continuous rings, confirming their crystalline nature. medcraveonline.comresearchgate.net For instance, SAED patterns of nanosized tetragonal ZrO₂ particles exhibit consecutive, continuous rings, which can be used to determine interplanar spacings. researchgate.net In another study, the SAED pattern of monoclinic zirconia nanoparticles showed diffraction patterns corresponding to different lattice planes, which were in good agreement with XRD results. medcraveonline.com The technique can also be used to analyze the crystal structure of more complex systems, such as doped ceria compounds, where diffuse scattering in the SAED pattern can indicate micro-structural features not observable by other methods. researchgate.net

Vibrational and Nuclear Magnetic Resonance Spectroscopies for Molecular Structure Determination

Spectroscopic techniques that probe the vibrational and nuclear properties of molecules are essential for elucidating the detailed molecular structure of this compound complexes, including the nature of the bonding between the zirconium ion and carbonate ligands.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. capes.gov.br These methods provide information about the functional groups present and the nature of chemical bonds. In the context of this compound, these techniques are used to study the coordination of carbonate ions to the zirconium center. researchgate.netresearchgate.netrsc.orgsigmaaldrich.com

Studies on ammonium this compound (AZC) solutions have utilized Raman spectroscopy to investigate the speciation of zirconium complexes. researchgate.netrsc.orgsigmaaldrich.com The Raman spectra can reveal shifts in the vibrational modes of the carbonate ion upon coordination to zirconium. For example, ligand exchange reactions with carboxylic acids can be monitored by observing changes in the carbonate vibrational modes around 700 cm⁻¹. In situ infrared spectroscopy has been used to study the formation of formate (B1220265) and carbonate species on zirconia surfaces, with the calculated vibrational frequencies showing good agreement with experimental observations. acs.orgresearchgate.net The vibrational spectra of carbonates are typically characterized by distinct modes, including in-plane deformations, out-of-plane deformations, symmetric stretching, and asymmetric stretching. mdpi.com FTIR spectroscopy can also be used to identify the formation of new bands upon chemical treatment of zirconia surfaces, indicating changes in the surface chemistry. researchgate.net Additionally, FTIR can be employed to study the formation of precursor precipitates in the synthesis of materials like yttria-stabilized zirconia from this compound solutions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹³C NMR, in particular, is a valuable tool for studying zirconium-carbonate complexes.

In investigations of ammonium this compound (AZC) solutions, ¹³C NMR spectroscopy has been employed alongside other techniques to determine the structure of zirconium species. researchgate.netresearchgate.netrsc.orgsigmaaldrich.com These studies have shown that in certain concentration ranges of carbonate and ammonium, a monomeric complex, [Zr(CO₃)₄]⁴⁻, is formed where four carbonate ions coordinate bidentately to the zirconium ion. researchgate.netresearchgate.netrsc.orgsigmaaldrich.com The chemical environment of the carbonate ligands in these complexes gives rise to specific signals in the ¹³C NMR spectrum, allowing for the characterization of the complex and the study of ligand interactions. The nature of these soluble carbonato-hydroxo complexes is dependent on the proportions of hydrogencarbonate and carbonate ions in the solution. researchgate.net

Electron Microscopy for Morphological and Microstructural Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and microstructure of materials at high resolution.

SEM is used to examine the surface topography of this compound and its derivatives. For example, SEM images of this compound powder reveal its initial morphology, which can change significantly upon heat treatment. tandfonline.com Studies have shown that this compound can form spherical particles or flaky-shaped particles depending on the preparation method. arabjchem.orgresearchgate.net After calcination, these can transform into nanostructured zirconia with varying particle sizes and shapes. arabjchem.orgipme.ru For instance, biologically derived this compound (ZrC-bio) demonstrates spherical particles, while chemically derived this compound (ZrC-chem) has flaky-shaped particles. arabjchem.orgresearchgate.net SEM can also be used to observe the microstructure of composites, such as the distribution of ZrC and SiC phases in a ceramic matrix. tandfonline.com

TEM provides even higher resolution images, allowing for the characterization of nanoparticle size and shape. TEM analysis of this compound derivatives has revealed the formation of spherical zirconia nanoparticles with diameters ranging from 8 to 69 nm, depending on the synthesis route. arabjchem.org High-resolution TEM (HRTEM) can even visualize the lattice fringes of crystalline nanoparticles, providing further evidence of their crystal structure. medcraveonline.com

Table 2: Morphological and Microstructural Data from Electron Microscopy

| Material | Microscopy Technique | Key Findings | Particle Size/Shape | Reference(s) |

|---|---|---|---|---|

| This compound (bio-derived) | SEM, TEM | Spherical particles. | 43-65 nm (TEM) | arabjchem.orgresearchgate.net |

| This compound (chemically-derived) | SEM, TEM | Flaky-shaped particles. | 110 nm (width), 180 nm (length) (TEM) | arabjchem.orgresearchgate.net |

| Zirconia (from bio-derived ZrC) | TEM | Spherical particles. | 8-18 nm | arabjchem.org |

| Zirconia (from chemically-derived ZrC) | TEM | Spherical particles. | 40-69 nm | arabjchem.org |

| Zirconia (from aged AZC) | HRTEM | Nanocrystals forming a monolith. | 5-7 nm | ipme.ru |

| ZrC-SiC Matrix | SEM | Dispersed SiC in ZrC matrix. | 100-200 nm (ZrC particles) | tandfonline.com |

Scanning Electron Microscopy (SEM) of this compound Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro and nanoscale. mdpi.com In the context of zirconium-based materials, SEM reveals significant details about particle shape, size distribution, and aggregation.

Studies on zirconia particles, which can be derived from this compound precursors, demonstrate the utility of SEM. For instance, SEM images of zirconia particles synthesized under controlled conditions show spherical morphologies. d-nb.info The morphology of these particles can be retained even after calcination at high temperatures, such as 700°C, although some changes in surface texture due to the loss of thermally decomposable material can be observed. d-nb.info

In one study, SEM analysis of a monolith formed from aged ammonia (B1221849) this compound revealed a highly homogeneous and crack-free material. ipme.ru This indicates that the synthesis method significantly influences the final morphology. The particles of zirconium dioxide sintered at 600°C appear as aggregates of smaller particles, whereas sintering at 1300°C leads to their fusion into dense, homogeneous particles. researchgate.net The shape of these particles is generally rounded, with sizes in the range of 10-50 μm. researchgate.net The preparation protocol has a strong influence on the properties of the final products. arabjchem.org

The table below summarizes findings from SEM analyses on zirconium-based materials, highlighting the impact of synthesis and processing on particle morphology.

| Material | Synthesis/Treatment | Observed Morphology | Source |

| Zirconia Particles | Homogeneous precipitation, calcined at 700°C | Spherical, maintained original shape with altered surface texture | d-nb.info |

| Ammonia this compound Monolith | Aged ammonia this compound | Homogeneous, crack-free | ipme.ru |

| Zirconium Dioxide | Sintered at 600°C | Aggregates of smaller, rounded particles (10-50 μm) | researchgate.net |

| Zirconium Dioxide | Sintered at 1300°C | Fused, dense, homogeneous particles | researchgate.net |

These findings underscore the importance of SEM in characterizing the microstructural features of this compound and its derivatives, providing crucial insights for tailoring materials with specific morphological characteristics.

Transmission Electron Microscopy (TEM) for Nanoscale this compound Characterization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of internal structures, crystallinity, and particle size at the nanoscale. rsc.org It is a crucial technique for the in-depth characterization of nanomaterials, including those derived from this compound. rsc.orgnrel.gov

In the study of zirconium-based nanomaterials, TEM has been instrumental in confirming the formation of nanoparticles and elucidating their specific characteristics. For example, research on nano-zirconium carbonates has utilized TEM to determine particle size and shape. arabjchem.org One study found that biologically precipitated this compound (ZrC-bio) consisted of spherical particles with a size range of 43–65 nm, while chemically precipitated this compound (ZrC-chem) formed flaky-shaped particles with an average width of 110 nm and length of 180 nm. arabjchem.org

Upon thermal treatment to form zirconia (ZrO₂), TEM analysis revealed that the bio-derived material resulted in spherical nanoparticles with diameters of 8 to 18 nm. arabjchem.org In contrast, the chemically derived zirconia exhibited larger particle sizes ranging from 40–69 nm. arabjchem.org High-resolution TEM of a monolith produced from ammonia this compound showed nanocrystals in the range of 5 to 7 nm. ipme.ru

The following table presents TEM findings for nano-zirconium carbonate and its oxide derivative, illustrating the influence of the synthesis route on the final nanoparticle characteristics.

| Material | Synthesis Method | Observed Nanoscale Features | Particle Size | Source |

| This compound (ZrC-bio) | Biological Precipitation | Spherical particles | 43–65 nm | arabjchem.org |

| This compound (ZrC-chem) | Chemical Precipitation | Flaky-shaped particles | 110 nm (width) x 180 nm (length) | arabjchem.org |

| Zirconia (from ZrC-bio) | Thermal Treatment | Spherical nanoparticles | 8–18 nm | arabjchem.org |

| Zirconia (from ZrC-chem) | Thermal Treatment | Spherical and sheet-shaped particles | 40–69 nm | arabjchem.org |

| Zirconia Monolith | Aged Ammonia this compound | Nanocrystals | 5–7 nm | ipme.ru |

These results highlight the capability of TEM to provide detailed nanoscale information, which is essential for understanding and controlling the properties of this compound-derived nanomaterials for various applications. rsc.org

Thermal Analysis Techniques in Understanding this compound Decomposition

Thermal analysis techniques are vital for studying the changes in physical and chemical properties of materials as a function of temperature. slideshare.net Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful for investigating the decomposition pathways of compounds like this compound. centroceramico.ituni-siegen.de

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of this compound Thermal Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing quantitative information about processes like dehydration and decomposition. slideshare.netuni-siegen.de Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, identifying exothermic and endothermic events such as phase transitions and decomposition reactions. centroceramico.ituni-siegen.de The combination of TGA and DTA offers a comprehensive understanding of the thermal behavior of materials. uni-siegen.de

The thermal decomposition of this compound precursors is a multi-step process. A study on a monolith obtained from aging ammonia this compound provides a clear example of these thermal events. ipme.ru The TGA curve for this material showed an initial weight loss of about 10% between room temperature and 250°C, which is attributed to the dehydroxylation of the sample. ipme.ru A subsequent weight loss occurs between 550°C and 650°C, corresponding to the elimination of CO₂ from the decomposition of the carbonate component. ipme.ru

The DTA curve complements the TGA data by revealing the energetic nature of these transformations. The decomposition of the carbonate is associated with an exothermic peak at 650°C. ipme.ru Additionally, an exothermic peak at 600°C indicates the formation of the tetragonal phase of zirconia. ipme.ru

The table below summarizes the thermal events observed during the analysis of an ammonia this compound-derived monolith.

| Temperature Range (°C) | Technique | Observation | Interpretation | Source |

| Room Temp - 250°C | TGA | ~10% weight loss | Dehydroxylation | ipme.ru |

| 550°C - 650°C | TGA | Weight loss | Decomposition of carbonate (CO₂ elimination) | ipme.ru |

| 600°C | DTA | Exothermic peak | Formation of tetragonal zirconia phase | ipme.ru |

| 650°C | DTA | Exothermic peak | Carbonate decomposition | ipme.ru |

These analyses are crucial for determining the appropriate temperatures for calcination to produce zirconia with desired phases and properties from this compound precursors.

Advanced X-ray Techniques for Local Coordination and Electronic Structure

Advanced X-ray techniques are indispensable for probing the local atomic arrangement and electronic states of elements within a material, providing insights that are not accessible through other methods. For this compound and its derivatives, Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Photoelectron Spectroscopy (XPS) are particularly powerful.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy of Zirconium Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that can determine the local atomic structure around a specific element in a material, even in amorphous or disordered systems. unipd.it It provides information on the coordination number, the distance to neighboring atoms, and the type of those neighbors. unipd.it

In the context of zirconium-containing materials, EXAFS performed at the Zr K-edge (around 17,998 eV) is used to investigate the coordination environment of zirconium atoms. mdpi.com This is critical for understanding the structure of catalysts and other functional materials. For instance, in zirconia (ZrO₂), the coordination of Zr⁴⁺ ions varies depending on the crystalline phase. In monoclinic ZrO₂, the Zr⁴⁺ ion has a seven-fold coordination, while it is eight-fold coordinated in the tetragonal phase. researchgate.net Studies on doped zirconia have used EXAFS to understand how dopants like gadolinium (Gd) affect the local structure and create oxygen vacancies, which are crucial for applications like solid oxide fuel cells. aip.org

While direct EXAFS studies on this compound are less common in readily available literature, the technique's application to zirconium complexes and oxides demonstrates its potential. For example, EXAFS has been used to characterize the local environment around zirconium in Schiff-base complexes, revealing their octahedral geometry and determining the bond lengths of the first coordinating shell. researchgate.net This information is vital for understanding the chemical bonding and reactivity of the zirconium center.

The table below outlines the type of information that can be obtained from EXAFS studies on zirconium-based materials.

| Parameter | Description | Significance | Source |

| Coordination Number | The number of nearest-neighbor atoms to the central Zr atom. | Determines the local geometry (e.g., octahedral, seven-fold). researchgate.netresearchgate.net | unipd.itresearchgate.netresearchgate.net |

| Interatomic Distance | The distance between the Zr atom and its neighboring atoms. | Provides precise bond length information. unipd.itresearchgate.net | unipd.itresearchgate.net |

| Debye-Waller Factor | A measure of the structural and thermal disorder in the coordination shell. | Indicates the degree of order or disorder in the local environment. unipd.it | unipd.it |

| Neighboring Atom Type | Identification of the elements in the coordination shells around Zr. | Elucidates the chemical environment (e.g., Zr-O, Zr-Zr bonds). unipd.itresearchgate.net | unipd.itresearchgate.netaip.org |

EXAFS provides invaluable, element-specific information on the local coordination environment of zirconium, which is fundamental to understanding the structure-property relationships in this compound and its derivatives.

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemical State Analysis of this compound Catalysts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgresearchgate.net This makes it an exceptionally valuable tool for catalyst characterization, where surface chemistry governs performance. thermofisher.comresearchgate.net

In the analysis of zirconium-based catalysts, which can be prepared from this compound precursors, XPS provides crucial information about the oxidation state of zirconium and the dispersion of catalytic species on a support. researchgate.net The binding energy of the core-level electrons, such as Zr 3d, is sensitive to the chemical environment. For example, XPS can distinguish between metallic zirconium (Zr⁰) and its various oxidation states (e.g., Zr⁴⁺ in ZrO₂). researchgate.net

A study on Pd supported on ZrO₂ utilized XPS to analyze the surface composition and the interaction between the metal and the support. cardiff.ac.uk The complexity of the spectra, where the Zr 3p and Pd 3d peaks can overlap, highlights the need for careful data analysis to accurately determine the chemical states. cardiff.ac.uk For insulating materials like zirconia, surface charging can occur during XPS measurements, which requires a charge compensation system to obtain accurate binding energies. cardiff.ac.uk The C 1s peak from adventitious carbon, typically found at a binding energy of 284.8 eV, is often used as a reference to correct for this charging. wikipedia.org

The table below summarizes the key information derived from XPS analysis of zirconium-containing catalysts.

| Information Obtained | XPS Signal | Significance in Catalysis | Source |

| Elemental Composition | Survey scans | Quantifies the elements present on the catalyst surface. researchgate.net | wikipedia.orgresearchgate.net |

| Chemical (Oxidation) State | High-resolution scans (e.g., Zr 3d) | Determines the oxidation state of zirconium (e.g., Zr⁴⁺), which influences catalytic activity. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.netresearchgate.net |

| Surface Dispersion | Relative intensities of catalyst and support peaks | Assesses how well the active catalytic species is distributed on the support surface. researchgate.net | researchgate.net |

| Surface Contamination | Presence of unexpected elemental peaks | Identifies surface impurities that may affect catalyst performance. | wikipedia.org |

XPS is therefore an essential technique for understanding the surface chemistry of this compound-derived materials, providing insights into their catalytic properties and potential deactivation mechanisms.

Dynamic Light Scattering (DLS) in Particle Size and Aggregation Studies of this compound Sols

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely employed for the characterization of submicron particles in solution. horiba.com The method is predicated on the principle of Brownian motion, where particles dispersed in a liquid move randomly due to collisions with solvent molecules. usp.org When a laser beam irradiates the sample, the light scattered by these moving particles fluctuates in intensity. DLS measures the rate of these fluctuations to determine the translational diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. usp.org This technique is particularly valuable for studying this compound and related zirconia sols, offering critical insights into particle size distribution and colloidal stability. mdpi.comresearchgate.net

In one study, DLS was used to determine the number-weighted particle size distribution of zirconia nanoparticles dispersed in water, yielding diameters of 17.8 ± 3.6 nm and 54 ± 10.8 nm for two different samples. nih.gov Another investigation focusing on zirconium dispersed in a sol-gel reported a broader particle size range of 200 nm to 400 nm. scirp.orgresearchgate.net The polydispersity index (PdI), also derived from DLS data, provides a measure of the heterogeneity of particle sizes in the sample. nanotempertech.com For example, mesoporous zirconia nanoparticles have been characterized with a hydrodynamic diameter of 472 ± 20 nm and a corresponding PdI of 0.46, indicating a relatively broad distribution. unive.it

Table 1: Particle Size Data for Zirconium-Based Sols from DLS Studies

| Zirconium System | Dispersion Medium | Measured Hydrodynamic Diameter (d.nm) | Polydispersity Index (PdI) | Reference |

|---|---|---|---|---|

| Zirconia Nanoparticles (Small) | Water | 17.8 ± 3.6 | Not Reported | nih.gov |

| Zirconia Nanoparticles (Large) | Water | 64 ± 12.8 | Not Reported | nih.gov |

| Zirconium in Sol-Gel | Not Specified | 200 - 400 | Not Reported | scirp.orgresearchgate.net |

| Mesoporous Zirconia Nanoparticles (MZNs) | Water (pH 7) | 472 ± 20 | 0.46 | unive.it |

| Zirconium-Oxo-Alkoxy (ZOA) Nanoparticles (H ≤ 2) | n-propanol | 3.6 (Diameter) | Monodisperse | mdpi.com |

A primary application of DLS is the real-time monitoring of particle aggregation, a critical factor in the stability of colloidal systems like this compound sols. malvernpanalytical.com Aggregation, or the formation of larger particle clusters, can be readily detected as an increase in the average hydrodynamic diameter over time. mdpi.com This capability allows for the systematic study of factors that compromise sol stability, such as changes in pH, temperature, solvent composition, or aging. mdpi.commalvernpanalytical.com

Research on silica (B1680970)@zirconia core-shell nanoparticles demonstrated the utility of DLS in monitoring aggregation upon transferring the particles from an ethanolic sol to water via dialysis; a notable increase in particle size was observed, confirming aggregation. mdpi.com This study also highlighted that the aging of the zirconia shell is a key factor influencing the colloidal stability after the solvent exchange. mdpi.com Similarly, in the synthesis of zirconium-oxo-alkoxy (ZOA) nanoparticles, DLS studies showed that while stable, monodisperse particles were formed at low hydrolysis ratios, higher ratios led to rapid particle growth and aggregation. mdpi.com The ability to track these kinetic processes provides invaluable information for optimizing synthesis and storage conditions to maintain the desired particle size and prevent undesirable agglomeration. malvernpanalytical.com

Table 2: DLS Studies on the Aggregation Behavior of Zirconium-Based Sols

| System | Trigger for Aggregation | DLS Observation | Key Finding | Reference |

|---|---|---|---|---|

| Silica@zirconia Core@shell Nanoparticles | Solvent exchange (dialysis into water) | Increase in DLS-measured particle size | Aging time of the zirconia shell is a major determinant of colloidal stability and subsequent aggregation. | mdpi.com |

| Zirconium-Oxo-Alkoxy (ZOA) Nanoparticles | High hydrolysis ratio (H > 2) | Rapid particle growth and aggregation after injection | Aggregation kinetics are strongly dependent on the hydrolysis ratio of the precursor. | mdpi.com |

| Ammonia this compound Sols | Not specified (characterization of sol) | Measurement of particle size distribution | DLS is a suitable method for characterizing the particle distribution in inexpensive this compound commodities. | researchgate.net |

Theoretical and Computational Chemistry of Zirconium Carbonate Systems

Density Functional Theory (DFT) Applications to Zirconium Carbonate Electronic Structure and Reactivity

Density Functional Theory (DFT) has been extensively applied to investigate the electronic structure and reactivity of this compound and related systems, particularly concerning the interaction of carbon dioxide with zirconia (ZrO₂) surfaces. These studies are fundamental to understanding catalytic processes where zirconia is used as a support or catalyst.

DFT calculations have shown that the adsorption of CO₂ on monoclinic zirconia (m-ZrO₂) surfaces leads to the formation of various carbonate species, including monodentate, bidentate, bridged, and polydentate carbonates. researchgate.net The stability and structure of these surface carbonates are highly dependent on the specific surface facet of the zirconia crystal—such as (‾111), (001), or (011)—and the presence of surface defects like oxygen vacancies or hydroxyl groups. researchgate.netresearchgate.netresearchgate.net For instance, studies indicate that the most stable carbonate species often form on Lewis acid-base pairs at coordinatively unsaturated surface sites. researchgate.netacs.org

The electronic properties, such as band structure and density of states (DOS), have been calculated for various zirconium oxides and their carbonate adducts. For alkali metal zirconates like Na₂ZrO₃ and K₂ZrO₃, which are studied for CO₂ capture, DFT calculations reveal their insulating nature with large band gaps. aip.orgwvu.edu The calculated band gap for Na₂ZrO₃ is an indirect gap of 4.339 eV, while K₂ZrO₃ has a direct band gap of 3.641 eV. aip.org These electronic characteristics are crucial for their thermodynamic properties and CO₂ capture capabilities. aip.org

Furthermore, DFT has been employed to study the reaction energetics in the synthesis of organic carbonates using zirconium-based catalysts. In the production of dimethyl carbonate (DMC) from methanol (B129727) and propylene (B89431) carbonate, DFT calculations help to optimize catalyst compositions, such as Zr-Pr mixed oxides, and to elucidate reaction mechanisms. figshare.comacs.org These calculations provide insights into the electronic structure of the catalyst, with Mulliken charge analysis indicating positive charges on zirconium and praseodymium atoms, which act as electron acceptors, and negative charges on oxygen atoms, which act as electron donors. acs.org

Table 1: Selected DFT Calculation Results for Zirconium-Carbonate Systems

| System | Calculation Type | Key Finding | Reference |

|---|---|---|---|

| CO₂ on m-ZrO₂ (‾111) surface | Adsorption Energy & Vibrational Frequencies | The most stable structures are bidentate carbonates formed at undercoordinated surface sites. Calculated frequencies align well with in-situ infrared spectroscopy. | researchgate.netacs.org |

| Na₂ZrO₃ / K₂ZrO₃ | Electronic Band Structure | Na₂ZrO₃ has an indirect band gap of 4.339 eV; K₂ZrO₃ has a direct band gap of 3.641 eV. Both are insulators. | aip.org |

| Cationic zirconocene (B1252598) catalysts for trimethylene carbonate polymerization | Geometry Optimization & Electronic Structure | Provided a structural database and electronic information for various species in the polymerization reaction, including reactant, transition state, and product. | nih.gov |

| CO₂ on amorphous and crystalline ZrO₂ | Adsorption Energy Distribution | Adsorption of CO₂ on amorphous ZrO₂ is more heterogeneous and weaker than on crystalline surfaces due to fewer and stronger surface Zr-O bonds. | chemrxiv.org |

Molecular Dynamics Simulations of this compound Interactions in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound systems, especially their interactions in aqueous solutions and at solid-liquid interfaces. These simulations provide an atomistic view of complex processes that are difficult to probe experimentally.

First-principles molecular dynamics (FPMD) and classical MD simulations have been used to investigate the hydration of zirconia surfaces, which is a critical first step in many aqueous-phase reactions involving carbonate. mdpi.com FPMD simulations of the water-ZrO₂(111) interface show that water molecules can adsorb onto surface zirconium atoms, which act as Lewis acid sites. mdpi.com These interactions can lead to the dissociation of water molecules, either directly on the surface or through proton exchange between adjacent water molecules. mdpi.com Understanding this surface water layer is essential for modeling the subsequent complexation with carbonate ions from the solution.

The development of accurate force fields is crucial for performing large-scale classical MD simulations. For zirconia and related materials, density-functional tight-binding (DFTB) parameters have been developed to simulate bulk and surface properties, laying the groundwork for modeling complex reactive environments. acs.org These parameters have been validated against DFT calculations and experimental data, ensuring they can qualitatively predict phase stability and structural properties. acs.org While specific force fields for this compound are less common, methodologies developed for other metal carbonates, such as alkaline-earth carbonates, provide a template for creating robust models. researchgate.net These models are fitted to experimental thermodynamic and structural data to accurately reproduce the dynamics and thermodynamics of ions in solution. researchgate.net

MD simulations have also been applied to understand the structure of zirconium complexes in solution. For instance, simulations have shed light on the coordination of chelating agents to the Zr⁴⁺ ion, revealing that seven- or eight-coordinate complexes are often the most stable in aqueous environments. nih.govacs.org Although not specific to carbonate, these studies highlight the importance of explicitly including solvent molecules and thermal fluctuations, which are often neglected in static DFT calculations performed at 0 K. nih.govacs.org Such simulations are critical for understanding the desolvation and binding processes that occur during the formation of zirconium-carbonate complexes at interfaces.

Table 2: Applications of Molecular Dynamics in Zirconium Systems

| Simulation Type | System | Objective | Key Insight | Reference |

|---|---|---|---|---|

| First-Principles MD (FPMD) | Water-ZrO₂(111) Interface | Investigate adsorption, dissociation, and interface reaction of water. | Water dissociates via interaction with surface Zr sites or through proton exchange between water molecules, forming a hydroxylated surface. | mdpi.com |

| Classical MD | Zr⁴⁺-Chelator Complexes in Water | Determine stable coordination structures and understand the role of the solvent. | Revealed the importance of thermal fluctuations and explicit solvent in determining the coordination number and stability of complexes. | nih.govacs.org |

| Density-Functional Tight-Binding (DFTB) MD | Zirconia (ZrO₂) and Yttria-Stabilized Zirconia (YSZ) | Develop and validate parameters for large-scale simulations. | The developed parameters correctly predict phase ordering and stability, enabling simulations of realistic system sizes and timescales. | acs.org |

| Classical MD | Zirconia Melting | Compute the melting point of tetragonal and cubic phases. | Provided fundamental thermodynamic data for zirconia under extreme conditions. | researchgate.net |

Computational Modeling of Zirconium-Carbonate Complexation and Reaction Mechanisms

Computational modeling plays a pivotal role in unraveling the complex speciation and reaction pathways of zirconium carbonates. In aqueous solutions, zirconium(IV) can form a variety of complexes with carbonate ions, and computational methods are essential for interpreting experimental data and predicting the stability of these species.

Studies combining experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS), Raman spectroscopy, and NMR with computational analysis have been crucial for identifying the structures of this compound complexes in solution. researchgate.net For ammonium (B1175870) this compound (AZC) solutions, it has been shown that under specific concentrations of carbonate and ammonium, a monomeric complex, [Zr(CO₃)₄]⁴⁻, is formed where four carbonate ions coordinate bidentately to the central zirconium ion. researchgate.net The degree of polymerization of zirconium species tends to decrease as the number of carbonate ligands per zirconium atom increases. researchgate.net In the absence of sufficient carbonate, more condensed polynuclear hydroxo-bridged species are formed. researchgate.net

Thermodynamic modeling, often supported by DFT calculations, is used to predict the formation constants (log β) of these complexes. acs.org Such models are critical for developing a robust thermodynamic database for zirconium, which is necessary for predicting its behavior in various chemical environments, including geological repositories for nuclear waste. researchgate.netoecd-nea.orgoecd-nea.org For instance, computational models have been used to estimate the stability of Zr⁴⁺ complexes with various ligands, including the carbonate ion when it acts as an auxiliary ligand in more complex systems. rsc.org

Computational modeling is also instrumental in elucidating reaction mechanisms at surfaces. The adsorption and subsequent reaction of CO₂ on zirconia surfaces to form carbonates is a key step in many catalytic conversions. researchgate.net DFT calculations have mapped out the potential energy surfaces for the formation of different carbonate species (monodentate, bidentate, etc.), identifying the most favorable adsorption sites and reaction pathways. researchgate.netacs.org These models help to explain experimental observations from techniques like infrared spectroscopy by assigning specific vibrational frequencies to distinct surface carbonate structures. researchgate.net

Table 3: Computationally Characterized Zirconium-Carbonate Species

| Species/System | Environment | Computational Method(s) | Structural Finding | Reference |

|---|---|---|---|---|

| [Zr(CO₃)₄]⁴⁻ | Aqueous Ammonium this compound (AZC) Solution | EXAFS, Raman, NMR, supported by structural modeling | Monomeric complex with four bidentate carbonate ligands. | researchgate.netresearchgate.net |

| [Zr(OH)₂(CO₃)₂]²⁻, [Zr(OH)(CO₃)₃]³⁻ | Aqueous solution (ZrOCl₂ + Na₂CO₃) | Interpretation of potentiometry and spectroscopy | Formation of various carbonatohydroxo complexes depending on carbonate concentration. | researchgate.net |

| Surface Carbonates (monodentate, bidentate, bridged) | CO₂ on m-ZrO₂ surface | DFT Geometry Optimization and Frequency Calculation | Multiple coordination modes identified; structures correlated with experimental IR spectra. | researchgate.netacs.org |

| [Zr-DFO-CO₃]²⁻ | Aqueous solution (complex with deferoxamine) | DFT (PBE-D3/TZ2P) | Modeled the thermodynamic stability of the ternary complex. | rsc.org |

Quantum Chemical Approaches to Zirconium-Ligand Bonding in Carbonate Systems

Quantum chemical methods provide deep insights into the nature of the bonding between zirconium and its ligands, including the carbonate ion. These approaches go beyond simple structural descriptions to quantify the electronic interactions that define the chemical bond.

Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are frequently used in conjunction with DFT calculations to characterize bonding. rsc.org These methods can determine the degree of covalency versus ionicity in metal-ligand bonds. For zirconium-oxygen bonds, such as those in the Zr-O-C linkage of a carbonate ligand, these analyses quantify electron density at bond critical points and the extent of orbital overlap and charge transfer. rsc.org Studies on various M(OR)₄ complexes (where M = Ti, Zr, Hf) show that the Zr-O bond has a significant ionic character, but with a non-negligible covalent contribution. rsc.org

Mulliken population analysis, another quantum chemical tool, provides information about the charge distribution within a molecule. acs.org In studies of zirconium-based catalysts, this analysis has shown that the zirconium center carries a significant positive charge, confirming its role as a Lewis acid that can activate reactant molecules. acs.org

Advanced Applications of Zirconium Carbonate in Materials Science and Engineering

Zirconium Carbonate as Precursor for Advanced Ceramics and Refractories

This compound is a key starting material for the synthesis of a wide array of zirconium-based materials, including advanced ceramics and refractories. ases.inchina-sasa.com Its ability to decompose at high temperatures into zirconia (ZrO₂) makes it an ideal precursor for producing high-purity ceramic powders with controlled properties. samaterials.comresearchgate.net

This compound is extensively used as a precursor for the fabrication of zirconia (ZrO₂) and various zirconium-based composites. china-sasa.comrsc.org The thermal decomposition of this compound is a common method to produce zirconia powders. researchgate.net For instance, a DC thermal plasma plant can be utilized to synthesize zirconia from this compound, with the process parameters influencing the final powder morphology and composition. researchgate.net

A significant application lies in the production of stabilized zirconia, a material with enhanced mechanical properties and thermal stability. google.commdpi.com Stabilized zirconia is crucial for applications requiring high strength and toughness, as the stabilization process prevents destructive phase transformations that pure zirconia undergoes at elevated temperatures. mdpi.comsabinet.co.za Zirconium basic carbonate particles can be reacted with stabilizer compounds, such as those containing yttrium or cerium, to form a stabilized zirconia precursor. google.com This precursor is then calcined to produce a stabilized zirconia powder with a tetragonal or cubic phase structure. google.com For example, yttria-stabilized zirconia nanopowders can be synthesized using a thermal plasma process with zirconium and yttrium carbonate precursors. sabinet.co.za

This compound also serves as a starting material for creating zirconium-based composites. For example, it can be used in the synthesis of laminated C/ZrC composites through vacuum impregnation and hot-pressing sintering. researchgate.net Additionally, it is a component in the fabrication of ZrC-SiC matrices via in-situ reaction methods. researchgate.net Ammonium (B1175870) this compound (AZC), a derivative, is used to create composite films with improved mechanical and water-resistant properties, such as those made with poly(vinyl alcohol) and xylan. core.ac.uk

Table 1: Examples of Zirconia and Zirconium-Based Composites from Carbonate Precursors

| Material | Precursors | Synthesis Method | Key Findings |

|---|---|---|---|

| Nano-sized Zirconia and Yttria-Stabilized Zirconia | This compound, Yttrium carbonate | Argon plasma process | A mixture of monoclinic and tetragonal phased zirconia was produced. sabinet.co.za |

| Stabilized Zirconia Powder | Zirconium basic carbonate, Stabilizer compound (e.g., yttrium oxide) | Heterogeneous contact reaction followed by calcination | Produces stabilized zirconia powder with tetragonal, cubic, or mixed phase structures. google.com |

| Calcia-Stabilized Zirconia (CSZ) | Zirconium basic carbonate, Calcium carbonate | DC thermal plasma | The plasma treatment of the carbonate mixture primarily yields a tetragonal zirconia phase. researchgate.net |

| Laminated C/ZrC Composite | This compound, Carbon source | Vacuum impregnation and hot-pressing sintering | A distinct laminar structure with alternating carbon and zirconium carbide layers was achieved. researchgate.net |

| Poly(vinyl alcohol)/Xylan Composite Films | Poly(vinyl alcohol), Xylan, Ammonium this compound (AZC) | Solution casting | The addition of AZC significantly improved the elongation at break and water resistance of the films. core.ac.uk |

This compound plays a crucial role in high-performance ceramic formulations, primarily as an opacifier in glazes. ases.inchemiis.comzircon-association.org Opacifiers are materials that, when added to a glaze, render it opaque and white by scattering and reflecting light. zircon-association.org The high refractive index of zirconia, which is formed from the decomposition of this compound at firing temperatures, makes it an excellent opacifying agent. zircon-association.org

When used in ceramic glazes, this compound decomposes to form fine particles of zirconium silicate (B1173343) (zircon), which is the primary crystalline phase responsible for opacity. researchgate.net These in-situ formed zircon crystals contribute to the whiteness and opacity of the glaze, and can also enhance the mechanical properties and wear resistance of the final product. researchgate.net The addition of this compound to glazes helps to achieve a smooth, white, and durable surface finish on ceramic products such as tiles, tableware, and sanitaryware. sabinet.co.zachemiis.com

Table 2: Function of this compound in Ceramic Formulations

| Application Area | Function of this compound | Resulting Property |

|---|---|---|

| Ceramic Glazes | Acts as an opacifier by forming zirconium silicate upon firing. researchgate.net | Imparts whiteness, opacity, and gloss. sabinet.co.zachemiis.comzircon-association.org |

| Ceramic Glazes | Modifies thermal expansion. chemiis.com | Helps prevent crazing. chemiis.com |

| Protective Coatings | Enhances durability and corrosion resistance. chemiis.com | Provides protection for metal and ceramic surfaces. chemiis.com |

| High-Temperature Applications | Provides high thermal stability. chemiis.com | Suitable for use in refractories and industrial ceramics. ases.in |

Catalytic Applications of this compound and its Derivatives

This compound and its derivatives are increasingly recognized for their catalytic properties, serving as both catalysts and catalyst supports in a variety of chemical reactions. ases.inchina-sasa.com Their utility in catalysis is often attributed to their surface acidity and basicity, thermal stability, and the ability to be easily separated from reaction mixtures.

Basic this compound (BZC) has demonstrated significant potential as a solid base catalyst in several organic transformations. rsc.orgresearchgate.net One notable application is in the isomerization of glucose to fructose, a key step in the production of biofuels and bio-based chemicals from lignocellulosic biomass. researchgate.netresearchgate.net this compound catalyst can operate over a wide range of temperatures (80–140 °C) in aqueous solutions and can be recycled multiple times without significant loss of activity. researchgate.net

In another example of biomass valorization, BZC has been shown to be an effective catalyst for the hydrogen transfer reduction of biomass-derived carboxides, such as the conversion of furfural (B47365) to furfuryl alcohol. rsc.org This reaction can be efficiently carried out at low temperatures, with high yields of the desired alcohol. rsc.org The catalytic activity of BZC in these transformations is attributed to its acidic and basic sites. rsc.org

This compound is not only a catalyst in its own right but also serves as a precursor for the development of zirconia-supported catalysts. china-sasa.comsamaterials.com Zirconia (ZrO₂), derived from the calcination of this compound, is a widely used catalyst support due to its high thermal stability and chemical inertness. mdpi.comacademie-sciences.fr

Catalysts prepared on zirconia supports often exhibit enhanced activity and selectivity. For example, silica-supported zirconium oxide catalysts have been shown to be effective in the direct synthesis of dimethyl carbonate (DMC) from methanol (B129727) and CO₂. academie-sciences.fr The support plays a crucial role in dispersing the active phase and can influence the catalyst's performance. academie-sciences.fr

Furthermore, zirconia-based catalysts can be modified to tune their acidic or basic properties for specific reactions. For instance, magnesia-modified zirconia catalysts have been prepared for the direct synthesis of DMC, where the addition of magnesium aims to enhance the basic properties of the catalyst. scielo.org.co Similarly, zirconia-supported copper and iron catalysts have been developed for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849), a critical process for controlling emissions from stationary and mobile sources. mdpi.com

This compound and its derivatives are employed as heterogeneous catalysts in a range of specific reaction pathways. The heterogeneous nature of these catalysts allows for easy separation from the reaction products, which is a significant advantage in industrial processes. researchgate.net

One important application is in Friedel-Crafts reactions. For example, mesoporous zirconium phosphate (B84403), derived from zirconium precursors, has been used as a catalyst in the benzylation of aromatic compounds. mdpi.com In the realm of biomass conversion, this compound has been used as a solid base catalyst in a one-pot synthesis of levulinic acid from glucose, in combination with a solid acid catalyst. researchgate.net

Zirconium-based catalysts, including those derived from this compound, are also active in transesterification reactions, which are central to biodiesel production. rsc.org Furthermore, zirconium phosphate-based catalysts have been investigated for the synthesis of propylene (B89431) carbonate from the coupling of CO₂ and propylene oxide. mdpi.com The ability to functionalize zirconium phosphate with organic groups allows for the design of catalysts with specific properties for reactions such as aldol (B89426) additions. mdpi.com

Table 3: Catalytic Applications of this compound and its Derivatives

| Catalyst | Reaction | Reactants | Product | Key Findings |

|---|---|---|---|---|

| Basic this compound (BZC) | Hydrogen transfer of biomass-derived carboxides | Furfural, Isopropanol | Furfuryl alcohol | Excellent catalytic properties at low temperatures, with high yields. rsc.org |

| This compound (ZrC) | Glucose isomerization | Glucose | Fructose | Catalyst is water-tolerant, recyclable, and effective over a wide temperature range. researchgate.net |

| This compound (ZrC) with solid acid catalyst | One-pot synthesis of levulinic acid | Glucose | Levulinic acid | ZrC acts as a solid base catalyst for the initial isomerization step. researchgate.net |

| Zirconium Phosphate (m-ZrP) | Benzylation of aromatic compounds (Friedel-Crafts) | Benzene, Benzyl (B1604629) chloride | Diphenylmethane | High conversion and selectivity were achieved under solvent-free conditions. mdpi.com |

| Zirconium Phosphate/BMIMCl | Coupling of CO₂ and propylene oxide | CO₂, Propylene oxide | Propylene carbonate | Immobilization on θ-ZrP allowed for easy recovery of the catalyst. mdpi.com |

This compound in Adsorption and Separation Technologies

The unique properties of zirconium-based materials make them highly effective in environmental remediation and separation processes.

Zirconium-based adsorbents are gaining attention for their exceptional performance in decontaminating water from harmful substances like heavy metals, arsenic, fluoride (B91410), and phosphate. frontiersin.orgfrontiersin.orgdntb.gov.ua The effectiveness of these materials stems from mechanisms such as ligand exchange, surface complexation, and Lewis acid-base interactions. frontiersin.orgdntb.gov.ua

Different forms of zirconium-based adsorbents have been developed, including zirconium (hydro)oxides, zirconium hydrogen sulfate (B86663), and zirconium-impregnated complexes. frontiersin.orgfrontiersin.orgdntb.gov.ua For instance, a novel zirconium-based adsorbent, synthesized from zirconium oxychloride and sodium carbonate, has demonstrated significant potential for phosphate ion adsorption. nih.gov This material, likely a mixture of Zr(OH)4 and ZrO(OH)2, can achieve adsorption equilibrium within 18–24 hours. nih.gov The adsorption process is described as involving internal diffusion and monolayer adsorption. nih.gov

The table below summarizes the performance of various zirconium-based adsorbents in removing different aqueous contaminants.

| Adsorbent Type | Contaminant | Adsorption Capacity | Key Findings |

| Zirconium-based Adsorbent | Phosphate (PO43−) | Not specified | Equilibrium reached in 18-24 hours; involves internal diffusion and monolayer adsorption. nih.gov |

| UiO-66 MOF | Arsenate | 303.34 mg/g | Significantly higher capacity than many other zirconium-based adsorbents for arsenic removal. frontiersin.orgfrontiersin.org |

| Zirconium Impregnated Cashew Nut Shell Carbon | Fluoride | Not specified | Effective for fluoride removal. dntb.gov.ua |

| Zirconium-modified Zeolite | Arsenic (As(V)) | Not specified | Enhanced removal of arsenate ions. dntb.gov.ua |

This table presents a selection of research findings on the application of zirconium-based adsorbents for aqueous contaminant removal.

Research has also explored the use of biological materials as supports for zirconium. For example, Aspergillus niger has been investigated for the biosorption of zirconium from aqueous solutions, with maximum uptake observed at a pH of 3.1. researchgate.net

A specialized application of zirconium chemistry involves the immobilization of molecules on various surfaces. This "ZPC" (Zr-phosphate-carboxylate) chemistry creates stable, asymmetric linkages of the form -(OPO32-Zr4+-O2C-R)+X-. acs.orgacs.orgnih.gov This technique has been successfully used to form monomolecular layers of perylene- and pyrene-alkanoic acids on boron-doped diamond (BDD) substrates. acs.orgacs.orgnih.gov

This immobilization method offers significantly higher surface coverage on BDD compared to covalent attachment methods, demonstrating its efficiency. acs.org The resulting modified surfaces are robust and resistant to organic solvents, making them suitable for long-term use in electrochemical and spectroscopic applications. acs.org Studies comparing different methods for creating zirconium phosphonate-modified surfaces have found that surfaces treated with POCl3 followed by zirconyl chloride, resulting in adsorbed zirconium oxide/hydroxide (B78521) species, showed superior immobilization of phosphopeptides and proteins. nih.gov

This compound in Functional Coatings and Surface Modification

This compound and its derivatives are integral to the formulation of advanced functional coatings, offering improved adhesion, water resistance, and durability.

Ammonium this compound (AZC) is widely used as an effective crosslinker in paper and paperboard coatings. connectchemicals.com It reacts with binders like carboxyl or hydroxyl groups, and upon drying, forms covalent bonds that impart excellent water resistance. connectchemicals.com This reaction is not dependent on heat and results in a hydrophilic surface with an open microporous structure. connectchemicals.com Zirconium compounds, in general, are used as additives in paints and inks to enhance adhesion to substrates and improve resistance to heat, water, and solvents. zircon-association.orgscribd.com They can effectively replace formaldehyde (B43269) in paper coatings, a significant advantage for the industry. zircon-association.org

The mechanism of adhesion promotion involves the interaction of polymeric zirconium species with functional groups in the coating's polymer, creating strong bonds with the substrate. scribd.com

Zirconia-based hybrid coatings are recognized for their exceptional mechanical strength, thermal durability, and anti-corrosion properties. sci-hub.seresearchgate.net These coatings are often developed using sol-gel chemistry, combining inorganic precursors like zirconium alkoxides with organic polymers. sci-hub.se

For example, fluoropolymer-based hybrid coatings incorporating silica (B1680970) and zirconia have been successfully prepared on polycarbonate substrates. sci-hub.se These coatings exhibit high scratch resistance and superior long-term stability under UV-vis light exposure. sci-hub.seresearchgate.net The addition of zirconia to silica-based hybrid systems has been shown to improve the durability and performance of the coatings. sci-hub.se

Another study demonstrated the creation of a zirconia-enhanced silica hybrid coating on polycarbonate, which improved both mechanical strength and optical transmittance, with an average transmittance of up to 93.9% in the 400–800 nm range. mdpi.comnih.gov Surface modification of these coatings can also impart hydrophobicity, leading to self-cleaning properties. mdpi.comnih.gov

The table below highlights key findings from research on zirconium-containing hybrid coatings.

| Coating System | Substrate | Key Enhancements | Research Focus |

| Fluorinated Zirconia/Silica Hybrid | Polycarbonate | High scratch resistance, superior outdoor durability, excellent mechanical strength. sci-hub.seresearchgate.net | Correlation of chemical, physical, and surface properties with mechanical properties at the nanoscale. sci-hub.se |

| Zirconia-Enhanced Silica Hybrid | Polycarbonate | Enhanced mechanical strength, increased optical transmittance (up to 93.9%), hydrophobicity for self-cleaning. mdpi.comnih.gov | Optimization of mechanical strength and optical properties for applications like lenses and windows. mdpi.com |

| Zirconia-Based Hybrid with Stearic Acids | Not specified | Excellent dynamic oleophobicity, thermal durability, and hydrolytic stability. researchgate.net | Effects of stearic acid molecular architecture on surface properties. researchgate.net |

This table summarizes the enhanced properties and research focus of various zirconium-containing hybrid coatings.

Integration of this compound in Emerging Materials Technologies

The applications of this compound and its derivatives are expanding into a variety of emerging technologies, driven by ongoing research and development. zircon-association.org The demand for high-performance and sustainable materials is a key factor in this growth. datastringconsulting.comstatsndata.org

Zirconium compounds, including ammonium this compound (AZC) and potassium this compound (PZC), are being used as insolubilizers for binders in high-speed inkjet printing paper, improving print quality and viscosity. zircon-association.org In the field of catalysis, mesoporous zirconium phosphonates are being explored for their potential in carbon capture and storage by catalyzing the cycloaddition reaction between aziridines and CO2. zircon-association.org Furthermore, zirconium is used to dope (B7801613) titanium dioxide photocatalysts, enhancing their efficiency in improving air quality by allowing the absorption of visible light. zircon-association.org

The versatility of zirconium also extends to the development of advanced ceramics for electronics, components for solid oxide fuel cells, and even in the formulation of pharmaceuticals. datastringconsulting.comstatsndata.org

This compound as Precursor in 3D Printing of Ceramic Components

The additive manufacturing, or 3D printing, of ceramic components has gained significant traction due to its ability to create complex geometries that are difficult or impossible to produce using traditional manufacturing techniques. researchgate.net In this context, precursor materials play a pivotal role. This compound, particularly in forms like ammonium this compound (AZC) and zirconium basic carbonate (ZBC), serves as a valuable precursor for the fabrication of zirconia (ZrO₂) ceramics. researchgate.netsci-hub.se The use of this compound as a precursor offers a pathway to forming ceramic parts, often involving a binder system and a subsequent thermal treatment (sintering) to convert the carbonate into the desired zirconium oxide ceramic.

The process typically involves formulating a printable paste or slurry by mixing ceramic powders with a binder. While some methods use zirconia powder directly researchgate.net, an alternative approach is to use a precursor compound like this compound within the formulation. For instance, zirconium basic carbonate has been explored as an inorganic colloidal binder in the 3D printing of alumina (B75360) ceramic cores. sci-hub.se In such applications, the this compound decomposes at elevated temperatures, leaving a residue of hydrated zirconia. researchgate.net This in-situ formation of zirconia can aid in binding the primary ceramic particles and achieving a dense final component.

The transformation from the precursor to the final ceramic is a critical step. Ammonium this compound, for example, decomposes at around 150°C, yielding hydrated zirconia along with ammonia and carbon dioxide as byproducts. researchgate.net This relatively low decomposition temperature is advantageous in additive manufacturing processes. Following the initial printing of the "green" part containing the this compound precursor, a debinding and sintering process is required. During sintering at high temperatures, the precursor fully transforms and densifies into a solid zirconia or composite ceramic part. This method allows for the creation of intricate ceramic structures, although achieving high density and managing shrinkage during sintering remain key research challenges. researchgate.net

Table 1: Research Findings on Precursors in Ceramic 3D Printing

| Precursor/Binder System | 3D Printing Method | Key Finding | Final Material | Reference |

| Zirconium Basic Carbonate (ZBC) | Binder Jetting/Extrusion | Investigated as an inorganic colloidal binder for printing thin ceramic cores. | Alumina/Zirconia Composite | sci-hub.se |

| Ammonium this compound (AZC) | Not specified (used as precursor) | Decomposes at 150°C to form hydrated zirconia; reactive with hydroxyl groups in polysaccharides. | Zirconia | researchgate.net |

| UV-curable dispersions with ZrO₂ powder | Extrusion-based AM | Achieved a sintered density of 92% with a dispersion containing 22.5% to 55% vol ZrO₂. | Zirconia | researchgate.net |

| Amorphous Calcium Carbonate (ACC) | Low-temperature 3D printing | Used as a precursor to crystalline CaCO₃, enabling lower-temperature printing and incorporation of additives. | Calcium Carbonate | ceramics.org |

This compound in Macromolecule Entrapment and Functional Templates

This compound is instrumental in the development of advanced functional materials, particularly in the creation of soft metallogels for macromolecule entrapment. nih.gov These gels are of significant interest for applications such as drug delivery and the design of functional templates to control biological processes like protein folding. researchgate.netnih.gov The unique chemistry of this compound allows it to form cross-linked networks that can physically or chemically trap large molecules.

Research has demonstrated that ultrasoft zirconium-based metallogels can effectively trap and reconfigure macromolecules. nih.gov These gels are formed through the complexation and hydrogen bonding capabilities of this compound. In one study, ultrasoft this compound (ZC) metallogels were used to entrap dextran (B179266), a model macromolecule. nih.gov The interactions between the ZC gel matrix and the dextran molecules were strong enough to hinder their diffusion, a significant challenge in highly porous, soft hydrogels. This work highlights a method to engineer molecular interactions between a macromolecule and a supramolecular gel, providing a route for developing advanced carrier systems. nih.gov

The use of zirconium compounds extends to creating functional templates. Ammonium this compound (AZC) is noted for its good reactivity with hydroxyl groups present in polysaccharides like cellulose (B213188). researchgate.net This reactivity allows AZC to act as a cross-linking agent, forming structured composites. For example, three-dimensional chitinous scaffolds from marine sponges have been used as structural templates where AZC was introduced as a precursor for zirconia. researchgate.net The AZC interacts with the organic template, and upon thermal treatment, it decomposes to form a zirconia replica of the original scaffold. This biomimetic approach opens possibilities for creating complex, functional ceramic structures based on natural templates.

Table 2: Research Findings on this compound in Macromolecule Entrapment

| System | Application | Key Finding | Analytical Method | Reference |

| This compound (ZC) Metallogels | Macromolecule Entrapment | Successfully trapped dextran molecules (10-2000 kDa) through complexation and hydrogen bonding in ultrasoft gels (G' < 30 Pa). | Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) | nih.gov |

| This compound (ZC) Metallogels | Diffusion Studies | Revealed the coexistence of hindered and enhanced collective diffusion regimes for the trapped dextran molecules. | Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) | nih.gov |

| Ammonium this compound (AZC) | Functional Templates | Used as a zirconia precursor with chitinous scaffolds from sponges as templates due to its reactivity with polysaccharides. | Not specified | researchgate.net |

| Ammonium this compound (AZC) | Cross-linking | Can self-cross-link and co-cross-link with starch in aqueous solutions, with gel strength showing a power-law scaling with polymer concentrations. | Rheological Studies | researchgate.net |

Environmental and Industrial Relevance of Zirconium Carbonate Research

Zirconium Carbonate in Water and Wastewater Treatment Processes

Zirconium-based materials, including forms derived from this compound, are recognized for their potential in treating contaminated water. Their high affinity for certain pollutants makes them effective adsorbents for purification processes.

Zirconium-based adsorbents are widely utilized for the removal of phosphate (B84403), a primary cause of eutrophication in water bodies. frontiersin.orgresearchgate.net The strong affinity of zirconium for phosphate leads to the formation of stable zirconium phosphate, which has low solubility in water. frontiersin.orgmdpi.com This chemical stability and selectivity make zirconium compounds, such as zirconium oxide/hydroxide (B78521), highly effective for capturing phosphate ions from aqueous solutions. mdpi.comresearchgate.net

Research has focused on enhancing the adsorption capacity by increasing the surface area of the materials. This is achieved by creating nano-sized zirconium particles or by dispersing zirconium compounds onto high-surface-area supports. frontiersin.orgresearchgate.net For instance, a novel nanocomposite developed by modifying aminated nanowood with a zirconium component demonstrated excellent phosphate adsorption efficiency and could be reused for multiple cycles. nih.gov The mechanism of phosphate adsorption primarily involves the formation of inner-sphere complexes, where phosphate replaces hydroxyl groups bound to zirconium on the adsorbent's surface. mdpi.com

Zirconium-based materials are also effective in removing other contaminants like arsenic and fluoride (B91410), often through ion exchange mechanisms. frontiersin.orgnih.govnih.gov For example, a study on a novel zirconium/polyvinyl alcohol (PVA) modified membrane showed a maximum arsenate adsorption capacity of 128 mg-As/g. nih.gov

Table 1: Performance of Various Zirconium-Based Adsorbents in Water Purification

| Adsorbent Material | Target Pollutant | Adsorption Capacity / Removal Efficiency | Reference |

|---|---|---|---|

| Zirconium/Polyvinyl Alcohol (PVA) Modified PVDF Membrane | Arsenate (As(V)) | 128 mg/g | nih.gov |

| Poly(zirconyl dimethacrylate-co-vinyl benzyl (B1604629) chloride) (ZrVBZ) | Fluoride (F⁻) | 121.5 mg/g | nih.gov |

| Poly(zirconyl dimethacrylate-co-vinyl benzyl chloride) (ZrVBZ) | Arsenate (As(V)) | 7.246 mg/g | nih.gov |

| Zirconium(IV)-immobilized Orange Waste Gel | Phosphate | 57 mg-P/g | researchgate.net |

| Aminated Nanowood with Zirconium (PEI−PW@Zr) | Phosphate | 95.6 mg/g (initial) | nih.gov |

Zirconium-based materials, particularly zirconium phosphates and metal-organic frameworks (MOFs), are effective in the remediation of heavy metals from wastewater. nih.govbohrium.commdpi.com Layered zirconium phosphates serve as versatile sorbents due to their ion exchange properties, chemical stability, and ability to bind with heavy metal cations like lead, copper, cadmium, and zinc. frontiersin.orgnih.gov The efficiency of heavy metal uptake by zirconium phosphate is generally higher under moderately acidic conditions. bohrium.com

Nano-sized zirconium phosphate particles have shown significantly higher adsorption capacities compared to their conventional crystalline counterparts. frontiersin.org For example, one study noted that nano-sized zirconium phosphate could achieve a lead adsorption capacity as high as 672.5 mg/g, compared to 21 mg/g for a normal crystalline form. frontiersin.org Zirconium-based MOFs have also gained attention for their high surface area and tailorable structures, which enhance the adsorption of heavy metal ions. mdpi.combioone.org These materials work by forming bonds between functional groups on the MOF and the metal ions in the solution. mdpi.com

Lifecycle Assessment and Sustainable Production Considerations for this compound Materials

The production of zirconium compounds begins with the mining and processing of zircon sand (zirconium silicate). d-nb.info Life Cycle Assessments (LCAs) conducted by the Zircon Industry Association show that the environmental impact of zircon sand production is relatively low and is primarily driven by energy consumption during the mining, separation, and drying processes. zircon-association.orgzircon-association.orgzircon-association.orgresearchgate.net For example, the global warming potential (GWP) for producing 1 kg of zircon sand is calculated to be 0.32 kg CO2 equivalent. d-nb.inforesearchgate.net

Sustainable production is a growing focus, with an emphasis on responsible sourcing and minimizing the environmental footprint of processing. alkres.com The Chinese zirconium industry, which supplies a significant portion of the world's zirconium chemicals, relies on imported zircon sand and has been investing in upgrading facilities to meet stricter environmental laws. alkres.com

Zirconia (zirconium dioxide), a product derived from zirconium compounds, contributes to sustainability in various applications. wundermold.com It is used in catalysts that promote greener chemical manufacturing processes by enabling more efficient conversion of raw materials, which reduces waste. wundermold.comluxfermeltechnologies.com The durability and longevity of zirconia-based products also align with resource conservation principles. wundermold.com Furthermore, recycling zirconium from scrap metal is a key component of sustainable resource management, as it reduces the need for new mining and lowers energy consumption compared to primary production. questmetals.com

Future Directions and Interdisciplinary Research in Zirconium Carbonate Science

Development of Nanostructured Zirconium Carbonate Materials for Enhanced Functionality

The synthesis of nanostructured this compound and its derivatives, such as zirconia nanoparticles, is a significant area of research aimed at creating materials with enhanced and novel properties. researchgate.net By controlling the size and shape of these materials at the nanoscale, researchers can influence their optical, catalytic, and biomedical functionalities. researchgate.netrsc.org

Several innovative methods are being explored for the synthesis of this compound-derived nanoparticles. One eco-friendly approach is biocarbonation, which utilizes a plant-derived urease enzyme-urea mixture to produce spherical this compound nanoparticles. arabjchem.org This method is presented as a more sustainable alternative to traditional chemical precipitation, yielding nanoparticles with smaller particle sizes and higher homogeneity. arabjchem.org Another advanced technique is the supercritical hydrothermal method, which has been used to synthesize zirconia nanoparticles with diameters of 10–20 nm from basic this compound. researchgate.netjst.go.jp This process is notable because it uses a starting material that is insoluble in water at ambient temperatures and results in byproducts of only water and carbon dioxide. jst.go.jp